Fmoc-Arg(Z)2-OH

Vue d'ensemble

Description

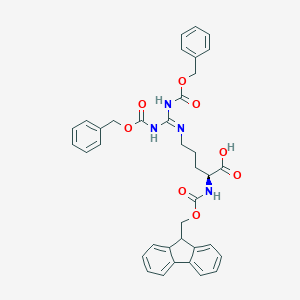

Fmoc-Arg(Z)2-OH, also known as N2-((9H-fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group, while the Z groups (benzyloxycarbonyl) protect the guanidino group of arginine.

Applications De Recherche Scientifique

Fmoc-Arg(Z)2-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mécanisme D'action

Target of Action

Fmoc-Arg(Z)2-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids that make up the peptide chain . The compound plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as deprotection . The Fmoc group is rapidly removed by a base, usually piperidine . This removal unmasks the primary amines, allowing them to participate in peptide bond formation . The Z group (benzyloxycarbonyl) is also a protecting group for the guanidine part of the arginine residue, which can be removed under acidic conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amino acids, this compound allows for the controlled formation of peptide bonds, which link the amino acids together into a chain . The downstream effects of this include the creation of specific peptide sequences, which can have various biological functions depending on their structure .

Result of Action

The result of this compound’s action is the formation of a peptide with a specific sequence . The molecular and cellular effects of the compound’s action would therefore depend on the nature of the peptide being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a dust-free environment to avoid inhalation or contact with skin and eyes . Additionally, the deprotection process requires specific conditions, such as the presence of a base for Fmoc removal . The stability and efficacy of this compound can also be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Fmoc-Arg(Z)2-OH participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves enzymes and proteins . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

The effects of this compound on cells are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of proteins, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the overall context of the peptide synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is removed by base, allowing the peptide chain to be extended . This process can involve binding interactions with biomolecules, enzyme activation or inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable under normal conditions, but the Fmoc group can be removed when exposed to a base . Long-term effects on cellular function are primarily related to its role in peptide synthesis.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of adding amino acids to the growing peptide chain. This could potentially affect metabolic flux or metabolite levels, depending on the specific context of the synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The Z groups are introduced by reacting the guanidino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acid is coupled to a resin and sequentially deprotected and coupled with other amino acids to form the desired peptide .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Arg(Z)2-OH undergoes several types of chemical reactions, including:

Coupling Reactions: The protected arginine derivative can be coupled with other amino acids using standard peptide coupling reagents such as HBTU or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.

Coupling: HBTU, DIC, and OxymaPure in DMF or N-butylpyrrolidinone (NBP) as solvents.

Major Products:

Comparaison Avec Des Composés Similaires

Fmoc-Arg(Pbf)-OH: Another protected arginine derivative where the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydro

Activité Biologique

Fmoc-Arg(Z)2-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-arginine, is a derivative of the amino acid arginine that plays a significant role in peptide synthesis and exhibits various biological activities. This article delves into its biological activity, synthesis, and applications in therapeutic contexts, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and two benzyloxycarbonyl (Z) groups on the side chain. These modifications enhance the compound's stability and compatibility during peptide synthesis, allowing for selective deprotection when constructing complex peptides.

Biological Activities

The biological activities of this compound are primarily derived from its parent compound, arginine. Arginine is known for its involvement in several physiological processes:

- Immune Response : Arginine plays a crucial role in the immune system by enhancing T-cell function and promoting the production of nitric oxide (NO), a signaling molecule involved in immune responses.

- Wound Healing : Arginine is essential for collagen synthesis and tissue repair, making it vital for wound healing processes.

- Hormonal Regulation : Arginine influences the secretion of hormones such as insulin and growth hormone.

Research indicates that peptides containing arginine can enhance binding affinity to receptors involved in immune responses. Techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are commonly used to study these interactions.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing the Fmoc protection strategy. The following steps outline a general procedure:

- Resin Preparation : A suitable resin is selected for peptide synthesis.

- Fmoc Deprotection : The Fmoc group is removed using a base, exposing the amino group for coupling.

- Coupling Reaction : this compound is coupled to the growing peptide chain using coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure.

- Final Deprotection : The Z groups can be selectively removed to yield the final peptide product.

This method allows for high yields and purity of synthesized peptides, which are crucial for subsequent biological testing .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

- Immune Modulation : A study demonstrated that peptides incorporating this compound enhanced T-cell activation and proliferation in vitro, suggesting potential applications in immunotherapy.

- Wound Healing Applications : Research indicated that arginine-rich peptides promoted fibroblast migration and collagen deposition in wound healing models, highlighting their therapeutic potential .

- Peptide Binding Studies : Interaction studies showed that peptides containing arginine derivatives exhibited increased binding affinity to immune receptors, enhancing their efficacy as signaling molecules .

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds in terms of structure features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-D-Arg(Pbf)-OH | Fmoc protection with Pbf side chain | Enhanced stability and solubility compared to Z |

| Fmoc-Lys(Boc)-OH | Fmoc protection with Boc side chain | Lysine derivative used for different peptide contexts |

| Fmoc-D-Arg(Mtr)-OH | Fmoc protection with Mtr side chain | Acid-labile Mtr group allows for selective deprotection |

| Boc-D-Arg(Z)-OH | Boc protection with Z side chain | Different protecting group strategy affecting reactivity |

The dual Z protection in this compound provides enhanced stability during synthesis, allowing for specific deprotection strategies beneficial in constructing complex peptides.

Propriétés

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMVWWEOHTNTR-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441629 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207857-35-0 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.